1-(9H-carbazol-3-yl)-N-methylmethanamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(9H-carbazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C14H14N2/c1-15-9-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8,15-16H,9H2,1H3 |
InChI Key |
WGUMWLSPRZEGEO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 9h Carbazol 3 Yl N Methylmethanamine and Its Analogues
Established Synthetic Pathways for the Carbazole (B46965) Core
The construction of the tricyclic carbazole system can be achieved through various classical and modern catalytic methods.
Several named reactions have historically been employed for the synthesis of the carbazole nucleus. These methods, while sometimes requiring harsh conditions, are foundational to carbazole chemistry.
Borsche–Drechsel Cyclization: This method involves the acid-catalyzed cyclization of phenylhydrazones derived from cyclohexanone (B45756) derivatives.
Bucherer Carbazole Synthesis: This reaction utilizes a naphthol and an arylhydrazine in the presence of sodium bisulfite to form the carbazole ring system.
Graebe–Ullmann Synthesis: In this process, an N-phenyl-1-aminobenzene is diazotized and then cyclized, often with the aid of a copper catalyst, to produce the carbazole.
Fischer Indole (B1671886) Synthesis: Adaptations of the Fischer indole synthesis, a cornerstone of heterocyclic chemistry, can also be employed to construct the carbazole skeleton from appropriate phenylhydrazine (B124118) and cyclic ketone precursors.
A summary of these classical routes is presented below:
| Reaction Name | Key Reactants | General Conditions |
| Borsche–Drechsel Cyclization | Phenylhydrazone of a cyclohexanone derivative | Acid catalysis |
| Bucherer Carbazole Synthesis | Naphthol, Arylhydrazine, Sodium bisulfite | Heating |
| Graebe–Ullmann Synthesis | N-phenyl-1-aminobenzene | Diazotization, Copper catalysis |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclic ketone | Acid catalysis |
Contemporary organic synthesis has seen the development of more efficient and versatile catalytic methods for carbazole formation. These approaches often provide milder reaction conditions and greater tolerance for various functional groups. chim.it
Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-N bond formation. Intramolecular C-H amination of 2-aminobiphenyls is a common strategy. organic-chemistry.org Additionally, a sequence of intermolecular amination followed by an intramolecular direct arylation can be used to construct the carbazole ring. organic-chemistry.org
Copper-Catalyzed Reactions: Copper-catalyzed double C-N coupling reactions of 2,2'-dihalobiphenyls with amines provide an efficient route to carbazole derivatives. organic-chemistry.org
Rhodium-Catalyzed Synthesis: Rhodium catalysts can be used to synthesize carbazoles from substituted biaryl azides under relatively mild conditions. organic-chemistry.org
Iridium-Catalyzed Cyclization: Iridium catalysts, in the presence of a copper cocatalyst and air as the oxidant, can facilitate the dehydrogenative cyclization of 2-aminobiphenyls to form N-H carbazoles. organic-chemistry.org
Synthesis of 1-(9H-carbazol-3-yl)-N-methylmethanamine (PK083) and Related N-Methylmethanamine Derivatives
The synthesis of the target compound, this compound, and its analogues requires the introduction of the N-methylmethanamine group at the 3-position of the pre-formed carbazole core and potential modification at the carbazole nitrogen.
The introduction of the aminomethyl moiety is a critical step. One common approach involves the formylation of the carbazole at the 3-position, followed by reductive amination with methylamine. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde can be reacted with an amine to form an imine, which can then be reduced to the corresponding amine. mdpi.com
The regioselective functionalization of the C3 position is essential. Electrophilic substitution reactions on the carbazole ring typically occur at the 3 and 6 positions. Friedel-Crafts acylation is a common method to introduce a functional handle at these positions. For example, the reaction of 9-ethylcarbazole (B1664220) with acetyl chloride in the presence of aluminum chloride yields 3-acetyl-9-ethylcarbazole. researchgate.net This acetyl group can then be further modified to introduce the desired side chain.
To synthesize N-substituted analogues, the carbazole nitrogen must be alkylated. This is typically achieved by reacting the carbazole with an alkyl halide in the presence of a base. tandfonline.comtandfonline.comresearchgate.netresearchgate.netsemanticscholar.org Microwave irradiation has been shown to significantly accelerate this reaction. tandfonline.comtandfonline.comresearchgate.netresearchgate.netsemanticscholar.org For example, reacting carbazole with an alkyl halide in the presence of potassium carbonate under microwave irradiation provides the N-alkylated product in high yield and with a short reaction time. tandfonline.comtandfonline.comresearchgate.net
A summary of N-alkylation conditions is provided below:
| Alkylating Agent | Base | Conditions | Reference |
| Alkyl Halides | Potassium Carbonate | Microwave Irradiation | tandfonline.comtandfonline.comresearchgate.netsemanticscholar.org |
| Alkyl Halides | Tetrabutylammonium Bromide (catalyst), Potassium Carbonate | Microwave Irradiation | tandfonline.com |
Derivatization Strategies for Enhanced Functionality
Derivatization of the this compound core is a key strategy to enhance its functionality. These modifications are designed to introduce new chemical properties, improve existing ones, or enable new interactions with biological targets or materials.
A significant strategy for modifying the carbazole framework involves the introduction of heteroaromatic substituents. This approach has been successfully employed in the synthesis of analogues such as PK9320 and PK9323. The synthetic route to these compounds typically begins with the bromination of an N-alkylated carbazole precursor. Specifically, the C7 position of the carbazole ring is targeted for bromination, which then serves as a versatile synthetic handle for subsequent cross-coupling reactions.
The introduction of heteroaromatic moieties like furan-2-yl and thiazol-4-yl is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, the 7-bromo-carbazole derivative is coupled with an appropriate heteroaryl boronic acid or boronic ester in the presence of a palladium catalyst and a base. This methodology allows for the efficient formation of a carbon-carbon bond between the carbazole core and the heteroaromatic ring, yielding the desired derivatized products.
Table 1: Examples of Heteroaromatic Analogues of this compound
| Compound Name | Heteroaromatic Substituent |
|---|---|
| PK9320 | furan-2-yl |
Halogenation, particularly fluorination, of the carbazole scaffold and its side chains is a powerful tool for fine-tuning molecular interactions. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. A notable application of this strategy is the modulation of non-covalent interactions, such as fluorine–sulfur contacts.
Research has demonstrated that the stepwise introduction of fluorine atoms to the N-ethyl group of a carbazole analogue can have a profound impact on its binding affinity to protein targets. For instance, mono-, di-, and trifluorination of the ethyl group have been explored. Interestingly, trifluorination has been shown to significantly improve binding affinity in certain systems. This enhancement is attributed to favorable interactions between the fluorine atoms and the sulfur-containing amino acid residues (like cysteine) within a protein's binding pocket, as well as with backbone carbonyl groups. These fluorine–sulfur and other non-covalent interactions can contribute to a more stable protein-ligand complex.
The N-methylmethanamine side chain of the parent compound offers numerous opportunities for chemical modification to explore its role in molecular recognition and function. Diversification of this amine moiety can be achieved through several synthetic routes.
One common approach is through the reaction of the corresponding carbazole-3-carbaldehyde with a variety of primary and secondary amines, followed by reduction of the resulting imine or enamine to yield the desired N-substituted aminomethyl carbazole. This reductive amination protocol allows for the introduction of a wide range of alkyl, aryl, and heterocyclic groups to the amine nitrogen. organic-chemistry.org
Another strategy involves the formation of Schiff bases. The condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with various primary amines leads to the formation of imines (Schiff bases), which are themselves a class of compounds with interesting properties. mdpi.commdpi.com These imines can also serve as intermediates for further transformations.
Furthermore, N-dealkylation of the tertiary amine, while a challenging transformation, could provide a secondary amine intermediate that can be subsequently functionalized with a variety of substituents through standard N-alkylation or N-acylation reactions. nih.govresearchgate.net
To expand the π-conjugated system of the carbazole core, which is often desirable for applications in materials science, various palladium-catalyzed cross-coupling reactions can be employed. Starting from a halogenated carbazole derivative, such as 1-(7-bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine, different unsaturated moieties can be introduced. evitachem.com
Sonogashira Coupling: This reaction allows for the coupling of terminal alkynes with the bromo-carbazole, leading to the formation of carbazoles with extended, linear π-systems. This is a powerful method for synthesizing conjugated polymers and molecular wires. organic-chemistry.orgnih.gov
Heck Coupling: The Heck reaction can be utilized to couple the bromo-carbazole with alkenes, introducing vinyl groups that extend the conjugation. This reaction is a versatile tool for creating complex molecular architectures. organic-chemistry.orgnih.govnih.gov
Suzuki-Miyaura Coupling: As mentioned previously, this reaction is not only used for introducing heteroaromatic groups but can also be employed to couple various aryl and vinyl boronic acids, leading to the formation of biaryl systems and other extended conjugated structures. rsc.orgmdpi.com
These coupling reactions provide a powerful toolbox for the synthesis of a wide range of carbazole derivatives with tailored electronic and photophysical properties.
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of the synthetic transformations is crucial for optimizing reaction conditions and predicting the outcomes of new derivatization strategies.
The elucidation of key reaction intermediates provides valuable insight into the reaction pathways. In the context of the derivatization of this compound and its analogues, several intermediates are of significance:
Electrophilic Aromatic Substitution: The bromination of the carbazole ring proceeds through a classic electrophilic aromatic substitution mechanism. The key intermediate is a resonance-stabilized carbocation, often referred to as a sigma complex or arenium ion, formed by the attack of the electrophile (e.g., Br+) on the electron-rich carbazole ring. The stability of this intermediate influences the regioselectivity of the substitution.
Palladium-Catalyzed Cross-Coupling Reactions: The mechanisms of Suzuki-Miyaura, Sonogashira, and Heck reactions are well-studied and involve a catalytic cycle with several key palladium intermediates. The generally accepted mechanism for these reactions involves:
Oxidative Addition: The active Pd(0) catalyst reacts with the bromo-carbazole to form a Pd(II) intermediate.
Transmetalation (for Suzuki and Sonogashira): The organic group from the organoboron or organocopper reagent is transferred to the palladium center.
Migratory Insertion (for Heck): The alkene inserts into the Pd-C bond.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the final product.
The specific nature of the ligands on the palladium catalyst can significantly influence the stability and reactivity of these intermediates, thereby affecting the efficiency and selectivity of the coupling reaction. For instance, in some amination reactions catalyzed by palladacycles, a stable aryl carbazolyl Pd(II) intermediate has been identified as the catalyst resting state. nih.gov
Kinetic and Thermodynamic Considerations in Synthesis
The synthesis of this compound and its analogues involves a series of chemical transformations where the principles of kinetic and thermodynamic control are crucial in determining the final product distribution and yield. These principles govern the regioselectivity of electrophilic substitution on the carbazole nucleus and the subsequent functional group manipulations. Understanding the interplay between reaction rates (kinetics) and product stability (thermodynamics) allows for the strategic design of synthetic routes to favor the desired isomer.
In a chemical reaction that can yield two or more different products, the product that is formed fastest is known as the kinetic product. This pathway has a lower activation energy. Conversely, the most stable product, which may form more slowly due to a higher activation energy, is the thermodynamic product. masterorganicchemistry.comlibretexts.org Reaction conditions such as temperature, reaction time, and the choice of catalysts or solvents can be manipulated to favor one pathway over the other. libretexts.org Generally, lower temperatures and shorter reaction times favor the formation of the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be established, leading to the predominance of the more stable thermodynamic product. libretexts.orglibretexts.org
The synthesis of this compound typically proceeds through two key stages: the introduction of a functional group at the 3-position of the carbazole ring, and the subsequent elaboration of this group to the N-methylmethanamine moiety.
Regioselectivity in the Electrophilic Substitution of Carbazole
The carbazole ring system is susceptible to electrophilic attack, and the position of substitution is directed by the electron-donating nature of the nitrogen atom. The positions C-3, C-6, C-1, and C-8 are the most nucleophilic. The substitution pattern is highly dependent on the reaction conditions, which dictates whether the reaction is under kinetic or thermodynamic control.
A common method for introducing a one-carbon unit at the C-3 position is through Friedel-Crafts type reactions, such as acylation or formylation, followed by reduction. For instance, the Friedel-Crafts acylation of 9H-carbazole can yield different isomers. While specific kinetic and thermodynamic data for the direct aminomethylation of carbazole is scarce, the principles can be illustrated by analogy with related electrophilic substitution reactions.
Under milder conditions (lower temperatures), the reaction is likely to be under kinetic control, favoring substitution at the most accessible and electronically activated position. For carbazole, this is often the 3-position. At higher temperatures, the reaction can become reversible, allowing for isomerization to the thermodynamically most stable product. The relative stability of the substituted carbazole isomers will depend on steric and electronic factors.
The following table illustrates the conceptual difference between kinetic and thermodynamic control in the electrophilic substitution of a generic carbazole derivative.
| Control Type | Reaction Conditions | Favored Product Characteristics | Expected Outcome for Carbazole Substitution |
| Kinetic Control | Low temperature, short reaction time | Product formed via the lowest activation energy pathway | Predominantly C-3 substituted product |
| Thermodynamic Control | High temperature, long reaction time | The most stable isomeric product | Potential for a mixture of isomers or rearrangement to a more stable isomer (e.g., C-1 or C-3 depending on substituents) |
This table presents a generalized illustration of kinetic versus thermodynamic control and the expected outcomes for carbazole substitution based on established chemical principles.
Research on the Friedel-Crafts acylation of fluorene, a structurally similar compound, has shown that while reactivity increases with temperature, the selectivity may not be significantly affected within a certain temperature range. However, at much higher temperatures, changes in product distribution can occur. researchgate.net A similar trend can be anticipated for carbazole, where a temperature threshold may exist for the transition from kinetic to thermodynamic control.
Formation of the N-methylmethanamine Side Chain
Once the C-3 position is functionalized, for example with a formyl group via a Vilsmeier-Haack reaction, the synthesis of the N-methylmethanamine side chain is typically achieved through reductive amination. researchgate.net This two-step, one-pot process involves the formation of an imine with methylamine, followed by its reduction.
The kinetic and thermodynamic considerations in this step are generally less complex in terms of regioselectivity, as the reaction occurs at a predefined position. However, the efficiency of the reaction can be influenced by these factors. The formation of the imine is a reversible equilibrium reaction. The position of this equilibrium (a thermodynamic factor) can be influenced by factors such as the removal of water. The subsequent reduction is typically an irreversible (kinetically controlled) step. The choice of reducing agent and reaction conditions will affect the rate and yield of the final product.
N-Alkylation of the Carbazole Nitrogen
In the synthesis of N-substituted analogues of this compound, the alkylation of the carbazole nitrogen is a key step. The N-alkylation of carbazole is generally a kinetically controlled process. researchgate.net The reaction with an alkyl halide in the presence of a base proceeds via an SN2 mechanism. The rate of this reaction is dependent on the concentration of both the carbazolide anion and the alkyl halide, as well as the temperature. Microwave-assisted N-alkylation of carbazole has been shown to proceed rapidly, indicating a significant kinetic enhancement under these conditions. researchgate.net
While thermodynamic considerations are less prominent in dictating the outcome of N-alkylation, the stability of the final N-alkylated carbazole product is a thermodynamic property. Computational studies using Density Functional Theory (DFT) can be employed to predict the relative stabilities of different isomers and conformations of carbazole derivatives, providing insight into the thermodynamic landscape of these molecules. mdpi.com
Advanced Spectroscopic and Structural Elucidation of Carbazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within a molecule, which is crucial for the structural elucidation of complex organic compounds like "1-(9H-carbazol-3-yl)-N-methylmethanamine".
The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the carbazole (B46965) ring system and the N-methylmethanamine side chain. The aromatic region of the spectrum would be characterized by a series of multiplets arising from the protons on the fused benzene (B151609) rings of the carbazole core. The chemical shifts and coupling patterns of these aromatic protons are influenced by their electronic environment and their proximity to the nitrogen atom and the side chain.
The protons of the N-methylmethanamine side chain are anticipated to appear in the aliphatic region of the spectrum. Specifically, a singlet or a closely coupled multiplet would correspond to the methylene (B1212753) (-CH2-) protons, while another distinct singlet would be indicative of the methyl (-CH3) protons attached to the nitrogen atom. The integration of these signals would confirm the number of protons in each chemical environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carbazole Aromatic Protons | 7.0 - 8.5 | Multiplet |
| Methylene Protons (-CH2-) | 3.5 - 4.0 | Singlet/Multiplet |
| Methyl Protons (-CH3) | 2.3 - 2.8 | Singlet |
Note: The predicted chemical shifts are based on the analysis of similar carbazole structures and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. For "this compound," the spectrum would display a series of signals in the aromatic region, corresponding to the twelve carbon atoms of the carbazole ring. The chemical shifts of these carbons are indicative of their position within the heterocyclic system.
In the aliphatic region, two distinct signals are expected. One signal would correspond to the methylene carbon (-CH2-) of the side chain, and another signal at a higher field would represent the methyl carbon (-CH3) of the N-methyl group. The specific chemical shifts of these aliphatic carbons help to confirm the structure of the side chain and its attachment to the carbazolyl moiety.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbazole Aromatic Carbons | 105 - 145 |
| Methylene Carbon (-CH2-) | 45 - 55 |
Note: These are predicted values based on analogous compounds and serve as a guide for spectral interpretation.
To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For "this compound," COSY would be instrumental in assigning the protons within the carbazole ring system by showing which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in both the carbazole ring and the side chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound" with a high degree of confidence. The exact mass can be calculated from the molecular formula (C14H14N2) and compared with the experimentally determined value to confirm the elemental composition.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|
Note: The calculated exact mass is for the protonated molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds. In the context of "this compound," ESI-MS would likely show a prominent protonated molecular ion peak ([M+H]⁺), which would confirm the molecular weight. The stability of the compound can be inferred from the fragmentation pattern observed in the ESI-MS/MS spectrum. A stable molecular ion with minimal fragmentation under typical ESI conditions would suggest a relatively robust molecular structure. Conversely, the presence of significant fragment ions would provide valuable information about the weaker bonds within the molecule and help to further confirm its structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the carbazole ring system, the secondary amine, and the methyl/methylene groups.
Computational and experimental studies on carbazole and its N-substituted derivatives provide a solid foundation for predicting these spectral features. rsc.orgresearchgate.net The key vibrational modes anticipated for this compound are detailed below:
N-H Stretching Vibrations: The molecule contains two N-H bonds: one in the carbazole ring and one in the secondary amine side chain. The N-H stretching vibration of the carbazole moiety typically appears as a sharp band in the region of 3400-3500 cm⁻¹. Studies on related Schiff base complexes with carbazole units have identified N-H stretching vibrations around 3400 cm⁻¹. mdpi.com The secondary amine (R₂N-H) stretch is also expected in this region, generally between 3300 and 3500 cm⁻¹, though it is often broader than the carbazole N-H peak.
C-H Stretching Vibrations: Aromatic C-H stretching vibrations from the carbazole ring system are expected to appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene (-CH₂-) and methyl (-CH₃) groups will result in absorption bands in the 2850-3000 cm⁻¹ range.
C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the carbazole core typically produce several sharp bands in the 1450-1600 cm⁻¹ region.
N-H Bending Vibrations: The bending vibration for the secondary amine is anticipated around 1550-1650 cm⁻¹. The N-H wagging of the carbazole ring is a lower energy vibration, often found in the far-IR region.
C-N Stretching Vibrations: The stretching vibrations for the aromatic C-N bond of the carbazole and the aliphatic C-N bond of the aminomethyl side chain are expected in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
A summary of the expected IR absorption bands is presented in the table below.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Carbazole N-H | Stretching | 3400 - 3500 |
| Secondary Amine N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H (-CH₂, -CH₃) | Stretching | 2850 - 3000 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| Secondary Amine N-H | Bending | 1550 - 1650 |
| C-N | Stretching | 1200 - 1350 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound has not been reported in the surveyed literature, extensive crystallographic studies have been conducted on a wide array of carbazole derivatives. nih.goviucr.orgnih.gov This body of work establishes common structural motifs for the carbazole core and its behavior in the solid state. The carbazole ring system is consistently found to be nearly planar, although minor deviations can occur. nih.gov
The crystal packing and unit cell parameters are highly dependent on the nature and position of the substituents on the carbazole ring. The table below presents crystallographic data for several representative carbazole derivatives, illustrating the structural diversity within this class of compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
| 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | C₃₂H₃₂N₂ | Monoclinic | C2/c | 5.6184(4) | 11.0946(7) | 19.4673(13) | 95.982(1) | nih.gov |
| 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole | C₂₅H₁₆N₂O₂S | Monoclinic | P2₁/n | 15.395(3) | 9.873(2) | 25.594(5) | 106.50(3) | iucr.org |
| 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone | C₂₄H₂₁NO₂ | Orthorhombic | Pbca | 13.066(3) | 13.416(3) | 21.987(4) | - | |
| 3,6-bis(4-propoxy-benzoyl)-9H-carbazole | C₃₂H₂₉NO₄ | Triclinic | P-1 | 9.2070(18) | 10.334(2) | 14.187(3) | 81.33(3) |
The solid-state architecture of carbazole derivatives is governed by a combination of molecular conformation and intermolecular interactions. The carbazole ring system itself is generally rigid and planar, with the sum of bond angles around the nitrogen atom indicating sp² hybridization. nih.gov
The packing of these molecules in the crystal lattice is directed by various non-covalent forces. In the case of this compound, strong intermolecular hydrogen bonds are expected to be significant. The N-H groups of both the carbazole ring and the secondary amine side chain can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors.
In addition to hydrogen bonding, other interactions play crucial roles in the crystal packing of carbazole derivatives:
π–π Stacking: The planar, electron-rich carbazole rings facilitate offset π–π stacking interactions, which are a common feature in the crystal structures of these compounds. nih.gov
C-H···π Interactions: The hydrogen atoms of both aromatic and aliphatic groups can interact with the π-electron clouds of adjacent carbazole rings. These C-H···π interactions have been shown to stabilize the crystal packing in derivatives like 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. nih.govnih.gov
N-H···π Interactions: In structures where suitable acceptors are absent, the carbazole N-H group can form N-H···π hydrogen bonds with the aromatic system of a neighboring molecule. researchgate.net
The combination of strong, directional hydrogen bonds involving the two N-H groups and the dispersive forces from π–π and C-H···π interactions would be expected to dictate a well-ordered, three-dimensional supramolecular network for this compound in the crystalline state.
Computational Chemistry and Molecular Modeling of Carbazole Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular structure. These methods provide detailed information about the electronic distribution and energy levels within the molecule, which are crucial for understanding its chemical properties.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of carbazole-based systems due to its favorable balance of accuracy and computational cost. icm.edu.plicm.edu.pl This approach is used to determine the ground-state electronic energy and electron density of a molecule, from which numerous properties can be derived.
For a molecule like 1-(9H-carbazol-3-yl)-N-methylmethanamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), can optimize the molecular geometry to its lowest energy state. jnsam.comkbhgroup.in This process yields precise predictions of bond lengths, bond angles, and dihedral angles. kbhgroup.in
Furthermore, DFT is used to predict the reactivity of the molecule by calculating its molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for chemical reactions. researchgate.net Other electronic parameters derived from DFT, such as dipole moment and binding energies, provide insights into the molecule's polarity and stability. jnsam.comjnsam.com For instance, DFT studies on various carbazole (B46965) derivatives have successfully predicted their structural and optoelectronic characteristics, confirming the stability of these compounds. jnsam.comjnsam.comresearchgate.net
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that correlates with the molecule's chemical stability and its optical and electronic properties. jnsam.comresearchgate.net
DFT calculations are widely used to determine the energies of the HOMO and LUMO. acs.orgacs.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In carbazole-based systems designed for optoelectronic applications, this energy gap is particularly important as it influences charge transfer processes and the absorption and emission of light. nankai.edu.cnresearchgate.net For many carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the distribution of the LUMO depends on the nature of any acceptor groups attached to the core. acs.org
The following table presents representative calculated HOMO-LUMO energy values for several carbazole-based compounds, illustrating the typical energy ranges observed in this class of molecules.
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Carbazole-Benzothiadiazole Derivative (1) | -5.21 | -1.79 | 3.42 | nankai.edu.cn |
| Carbazole-Benzothiadiazole Derivative (2) | -5.20 | -2.70 | 2.50 | nankai.edu.cn |
| Carbazole-Anthracene Derivative (3) | -5.28 | -2.49 | 2.79 | nankai.edu.cn |
| Carbazole-Anthracene Derivative (4) | -5.28 | -2.77 | 2.51 | nankai.edu.cn |
| Polymer P139 repeating unit | -5.22 | -3.22 | 2.00 | acs.orgacs.org |
| Polymer P141 repeating unit | -5.38 | -2.95 | 2.43 | acs.orgacs.org |
Computational methods are invaluable for predicting and interpreting various types of molecular spectra. Time-dependent DFT (TD-DFT) is a common extension of DFT used to investigate excited states and predict electronic absorption spectra (UV-Visible). kbhgroup.inresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. kbhgroup.in
For carbazole systems, theoretical UV-Vis spectra have been simulated to understand the electronic transitions between molecular orbitals. researchgate.net Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. kbhgroup.inresearchgate.net By comparing calculated and experimental spectra, researchers can confidently assign specific vibrational modes to the observed spectral features.
DFT is also used to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts. researchgate.net For complex molecules, especially those containing heavy atoms, achieving high accuracy may require advanced theoretical models, such as relativistic calculations, to account for the influence of these atoms on the electronic environment of the nuclei. researchgate.net In some cases, specialized techniques like Franck-Condon simulations are used to accurately model the vibronic structure of absorption and fluorescence spectra, providing a more detailed comparison with experimental results. nih.govaip.org
Molecular Dynamics Simulations
While quantum chemical calculations focus on the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This provides a dynamic picture of molecular behavior, including conformational changes and interactions with the surrounding environment.
MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The N-methylmethanamine side chain can rotate around its single bonds, leading to various possible three-dimensional arrangements (conformers). An MD simulation tracks the trajectory of each atom over a period, allowing for the identification of the most stable conformers and the energy barriers for transitioning between them.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. MD simulations can explicitly model the interactions between a solute molecule and the surrounding solvent molecules. These simulations provide insights into how factors like solvent polarity affect the solute's conformation, stability, and dynamic behavior. rsc.orgresearchgate.net
Studies on carbazole and its derivatives have shown that solvent properties can dramatically alter their spectroscopic and self-assembly characteristics. rsc.orgresearchgate.netmdpi.com For example, simulations have been used to interpret how nonpolar solvents like n-hexane can enhance the absorbance and fluorescence of carbazole by altering the vibrational patterns of the molecule in its ground and excited states. nih.govaip.org By simulating the system in different solvents, researchers can predict how the molecule will behave in various chemical environments, which is essential for applications ranging from materials science to medicinal chemistry.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode of a ligand to a protein of known three-dimensional structure.
The tumor suppressor protein p53 is mutated in approximately 50% of human cancers. The Y220C mutation, which accounts for about 75,000 new cancer cases annually, creates a surface cavity that destabilizes the protein. nih.gov Small molecules that can bind to this cavity and stabilize the mutant p53 protein are of significant interest as potential anticancer drugs.
Computational studies, particularly molecular docking, have been instrumental in understanding how carbazole derivatives, such as the lead compound PhiKan083, a close analog of this compound, bind to the Y220C mutant of p53. nih.govresearchgate.net These studies predict that the carbazole scaffold fits snugly into the mutation-induced crevice on the protein surface. nih.govacs.org The binding is predicted to be distant from the DNA-binding region, suggesting that the stabilizing effect does not directly interfere with the protein's primary function but rather restores its proper conformation. researchgate.net
Molecular docking simulations can estimate the binding affinity of a ligand to its target protein. These predictions are often expressed as a docking score or an estimated free energy of binding. For the carbazole derivative PhiKan083, which is structurally very similar to this compound, the dissociation constant (Kd) for binding to the p53-Y220C mutant has been experimentally determined to be approximately 150 μM. nih.gov Computational predictions of binding affinity for a series of carbazole derivatives have shown a good correlation with experimentally determined values, validating the use of these in silico methods for prioritizing compounds for synthesis and testing. nih.gov
Further optimization of the initial carbazole scaffold has led to derivatives with significantly improved binding affinities. For example, the derivative PK9328 binds with a dissociation constant of approximately 1.7 to 2 μM. researchgate.netacs.org These enhancements in binding affinity are often guided by computational analysis of the protein-ligand complex, which can identify opportunities for additional favorable interactions.
| Compound | Target Protein | Dissociation Constant (Kd) |
|---|---|---|
| PhiKan083 | p53-Y220C | ~150 μM |
| PK9318 | p53-Y220C | ~2.6 μM |
| PK9328 | p53-Y220C | ~1.7-2 μM |
| PK9255 | p53-Y220N | ~40 μM |
A detailed analysis of the docked poses of carbazole derivatives within the p53-Y220C binding site reveals several key intermolecular interactions that contribute to the binding affinity and stabilizing effect. These interactions include:
Hydrophobic Interactions : The carbazole ring system, being largely hydrophobic, forms extensive van der Waals interactions with the hydrophobic residues lining the binding cavity of the p53-Y220C mutant. acs.org These interactions are a major driving force for the binding of the ligand.
Hydrogen Bonding : While the carbazole core itself is not a strong hydrogen bond donor or acceptor, the N-methylmethanamine side chain can participate in hydrogen bonding. For instance, a crucial hydrogen bond is often observed between the amine group and the backbone carbonyl of a nearby amino acid residue. acs.org
| Interaction Type | Interacting Groups on Ligand | Interacting Residues on p53-Y220C |
|---|---|---|
| Hydrophobic Interactions | Carbazole ring system | Leu145, Trp146, Val147, Pro151, Pro152, Pro222, Pro223 |
| Hydrogen Bonding | Amine group | Asp228 |
| Fluorine–Sulfur Contacts | Fluorine substituents | Cys220 |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. These studies provide a framework for the rational design of more potent and selective compounds.
The discovery of the carbazole scaffold as a stabilizer of p53-Y220C was initiated through a large-scale in silico screening of millions of compounds. nih.govresearchgate.net This virtual screening approach allowed for the rapid identification of a promising hit compound, PhiKan083, from a vast chemical space.
Following the initial discovery, lead optimization strategies have been heavily reliant on computational methods. By analyzing the binding mode of the initial hits, researchers can identify "hot spots" in the binding pocket where modifications to the ligand can lead to improved interactions. researchgate.net For example, the identification of an unoccupied sub-pocket led to the design of derivatives with substitutions on the carbazole ring that could occupy this space, resulting in enhanced binding affinity. researchgate.netbcrcp.ac.in Molecular dynamics simulations have also been employed to study the stability of the protein-ligand complex over time and to understand the dynamic nature of the interactions. nih.govresearcher.life
The insights gained from SAR and computational studies have enabled the rational design of novel carbazole derivatives with fine-tuned properties. By systematically modifying the substituents on the carbazole core and the side chain, it is possible to modulate the binding affinity, selectivity, and pharmacokinetic properties of the compounds.
For example, the introduction of different heterocyclic rings at specific positions on the carbazole scaffold has been shown to significantly increase the binding affinity for the p53 mutant. bcrcp.ac.in These modifications are designed to optimize interactions with specific residues in the binding pocket, as predicted by molecular modeling. The ultimate goal of this iterative process of design, synthesis, and testing, guided by computational chemistry, is to develop a carbazole-based compound with the ideal properties for clinical development as a p53-Y220C reactivating drug. nih.gov
Molecular Interactions and Mechanistic Investigations of Carbazole Derivatives
Biochemical and Biophysical Characterization of Protein Binding
A key area of investigation for carbazole (B46965) derivatives is their ability to bind to and stabilize proteins, particularly those that are conformationally unstable due to mutation. Detailed biophysical studies have largely focused on the N-ethyl analog of 1-(9H-carbazol-3-yl)-N-methylmethanamine, known as 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine (PK083), which serves as a model for this class of compounds.
The tumor suppressor protein p53 is frequently mutated in human cancers. nih.gov One such "hotspot" mutation, Y220C, does not occur in the DNA-binding region but creates a surface cavity that destabilizes the protein's structure by approximately 4 kcal/mol. nih.gov This conformational instability leads to the protein's rapid denaturation and aggregation at physiological temperatures, resulting in a loss of its tumor-suppressing function. nih.govresearchgate.netnih.gov
Carbazole-based compounds have been identified as effective stabilizers for the p53-Y220C mutant. researchgate.net The N-ethyl derivative, PK083, was found to bind directly to this mutation-induced crevice. nih.govresearchgate.net This binding event is characterized by a dissociation constant (Kd) of approximately 150 µM. nih.govresearchgate.netnih.gov The interaction physically occupies the cavity, stabilizing the protein's native conformation and thereby rescuing its function. nih.govresearchgate.net Structural studies have elucidated the precise binding mode, showing the carbazole moiety buried within the cleft, anchored by interactions between its ethyl group and hydrophobic side chains like Leu-145 and Val-147, and a hydrogen bond formed by the N-methylmethanamine group. nih.gov This targeted stabilization provides a therapeutic strategy for cancers harboring the Y220C mutation. drugbank.com Further studies have shown that stabilizers designed for the Y220C mutant can also bind to and stabilize other mutants at the same position, such as Y220S and Y220N, albeit with varying affinities. acs.org
By binding to and stabilizing the folded state of mutant proteins, carbazole derivatives such as PK083 act as molecular chaperones. researchgate.netmdpi.comnih.gov A molecular chaperone assists in the proper folding and stabilization of other proteins. In the case of the p53-Y220C mutant, the binding of the carbazole derivative to the surface cavity counteracts the destabilizing effect of the mutation. nih.gov This prevents the protein from unfolding and aggregating, thus preserving its structural integrity and allowing it to maintain its transcriptional activity. nih.gov This chaperone-like activity restores the p53 signaling pathway in cancer cells with the Y220C mutation. researchgate.netmdpi.com
The chaperone activity of these carbazole derivatives has been quantified through biophysical assays that measure protein stability. The binding of PK083 to the p53-Y220C mutant leads to a notable increase in the protein's melting temperature (Tm), which is a direct indicator of enhanced thermal stability. nih.govresearchgate.net Furthermore, the stabilization significantly slows the rate of the protein's denaturation and subsequent aggregation. nih.govresearchgate.net In the absence of a stabilizing ligand, the half-life of the p53-Y220C mutant protein at 37°C is less than four minutes; however, at saturating concentrations of PK083, this half-life increases to over 15 minutes. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| Dissociation Constant (Kd) | ~150 µM | Indicates micromolar binding affinity to the mutation-induced cavity. nih.govresearchgate.netnih.gov |
| Effect on Melting Temperature (Tm) | Increases Tm | Demonstrates enhanced thermal stability of the mutant protein upon binding. nih.govresearchgate.net |
| Effect on Half-life (at 37°C) | Increased from 3.8 min to 15.7 min | Shows a significant slowing of the protein denaturation rate. nih.gov |
Genotoxicity and Epigenotoxicity Studies at a Molecular Level
Beyond protein interactions, the effects of carbazole derivatives on genetic material have also been investigated to understand their broader molecular impact. Studies on PK083 have explored its potential to induce DNA damage (genotoxicity) and alter epigenetic markers like DNA methylation (epigenotoxicity). researchgate.netmdpi.com
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. nih.govmdpi.com This technique was employed to assess the genotoxic potential of PK083 in human wild-type p53 MCF-7 breast adenocarcinoma cells. researchgate.netmdpi.com The results from these studies indicated that, at the concentrations tested, PK083 was unable to cause significant damage to nuclear DNA. mdpi.com This suggests that its primary mechanism of action is not based on inducing DNA lesions, distinguishing it from many conventional chemotherapeutic agents. researchgate.netmdpi.com
Epigenetic modifications, such as DNA methylation, play a crucial role in gene regulation and cancer. The influence of carbazole derivatives on these patterns has been a subject of recent investigation. mdpi.com Using methylation-sensitive arbitrarily primed PCR, researchers analyzed the impact of PK083 on the global DNA methylation status of MCF-7 cells. researchgate.netmdpi.com The findings revealed that PK083 induced a statistically significant reduction in genomic DNA methylation. mdpi.com This suggests that in addition to its protein chaperone activity, the compound possesses epigenetic-modifying properties, potentially influencing gene expression through the demethylation of genomic DNA. mdpi.com
| Assay | Endpoint | Result | Reference |
|---|---|---|---|
| Comet Assay | DNA Damage (Strand Breaks) | No significant induction of DNA damage. | mdpi.com |
| Methylation-Sensitive PCR | Global DNA Methylation | Statistically significant reduction in genomic DNA methylation. | mdpi.com |
Impact on Histone Modifications and Epigenetic Regulation
Epigenetic modifications, including histone modification and DNA methylation, are critical for regulating gene expression without altering the DNA sequence itself. Dysregulation of these processes is a hallmark of many diseases, including cancer. Certain carbazole derivatives have emerged as modulators of key epigenetic enzymes, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).
Some synthetic carbazole derivatives have been designed and evaluated as inhibitors of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division. nih.govtandfonline.comnih.gov Inhibition of DNMT1 is an attractive strategy in cancer therapy to reactivate hypermethylated tumor suppressor genes. tandfonline.com In one study, a series of novel carbazole derivatives were designed based on previously identified non-nucleoside DNMT1 inhibitors. nih.govtandfonline.com Structure-activity relationship (SAR) studies from these efforts identified compounds with significant inhibitory activity against human DNMT1. nih.gov For instance, the derivative WK-23 was found to have a good inhibitory effect with an IC₅₀ value of 5.0 µM. tandfonline.comnih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Significance |
|---|---|---|---|
| WK-23 | DNMT1 | 5.0 µM | Demonstrates potential as a specific, non-nucleoside DNMT1 inhibitor for cancer therapy. tandfonline.comnih.gov |
Furthermore, other research has focused on crafting carbazole-based molecules that act as HDAC inhibitors. acs.org HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that generally represses gene transcription. rsc.org HDAC inhibitors have shown therapeutic effects in various preclinical and clinical settings. acs.org By incorporating pharmacophoric elements from known HDAC inhibitors like vorinostat (B1683920) and tubastatin-A, researchers have developed novel carbazole-based compounds. These new molecules demonstrated pan-HDAC inhibitory activity and led to downstream effects such as increased levels of acetylated H3 histone and acetylated tubulin, confirming their mechanism of action. acs.org
Investigations into DNA-Binding and Intercalation Mechanisms
The planar aromatic structure of the carbazole nucleus makes it an ideal scaffold for interacting with DNA. nih.gov Carbazole alkaloids have been shown to intercalate into DNA, inhibit crucial enzymes like topoisomerase, and regulate protein phosphorylation. nih.gov The primary modes of interaction are typically intercalation between base pairs or binding within the major or minor grooves of the DNA helix. zenodo.org
Several studies have investigated the affinity of carbazole derivatives for specific DNA structures, particularly non-canonical G-quadruplex (G4) DNA. nih.govmdpi.com G-quadruplexes are found in telomeric regions and in the promoter regions of oncogenes, making them attractive targets for anticancer drug development. nih.gov Research has shown that certain novel carbazole derivatives exhibit a higher binding affinity for G-quadruplex DNA compared to duplex DNA. nih.gov Spectroscopic techniques and molecular modeling suggest that these ligands interact with G-quadruplexes primarily via an external stacking mode, where the planar carbazole unit stacks upon the external G-tetrads of the structure. mdpi.comnih.gov
Molecular docking studies have provided further insights into these interactions. For some 3,6- and 2,7-disubstituted carbazoles, the planar structures allow them to adopt a crescent shape, which favors binding within the minor groove of the DNA duplex. zenodo.org The specific binding mode and affinity can be influenced by the nature and position of substituents on the carbazole core.
| Carbazole Derivative Type | DNA Target | Primary Binding Mode | Supporting Evidence |
|---|---|---|---|
| Vinylbenzothiazolium-substituted carbazoles | G-Quadruplex DNA | External π-π stacking | UV-Vis, Fluorescence, CD Spectroscopy, Molecular Modeling mdpi.comnih.gov |
| 3,6- and 2,7-disubstituted carbazoles | DNA Duplex | Minor Groove Binding | Molecular Docking Studies zenodo.org |
Receptor Binding and Signaling Pathway Modulation
Ligand-Target Recognition Studies
The carbazole scaffold is a privileged structure in medicinal chemistry and has been utilized to design ligands for various biological receptors.
β-Adrenergic Receptors: Several well-known β-blockers, such as carvedilol (B1668590) and carazolol, are based on the carbazole structure. mdpi.comnih.govnih.gov These drugs are crucial in treating cardiovascular diseases by antagonizing β-adrenergic receptors (β-ARs). mdpi.com Molecular docking studies have been used to investigate the interaction of novel carbazole derivatives with the active binding site of the β1-AR. mdpi.comresearchgate.net These computational studies, followed by in vitro biological assays, have identified simplified indole (B1671886) analogs of carbazoles that act as potent β1-blockers, showing effectiveness against isoproterenol-induced cardiac hypertrophy in cell models. mdpi.com
Estrogen Receptors: Benzo[a]carbazole derivatives have been synthesized and evaluated for their binding affinity to the estrogen receptor (ER). nih.gov These studies found that the presence and position of hydroxyl groups on the aromatic rings are critical for receptor binding. The highest affinities were observed in derivatives with hydroxyl groups at the C-3 and C-8 or C-9 positions. Depending on the substitution pattern, these compounds can act as either strong estrogens or impeded estrogens, with some derivatives showing inhibitory activity on ER-positive breast cancer cells. nih.gov
STAT Proteins: The Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT3, is a key target in cancer therapy due to its role in promoting cell proliferation and survival. encyclopedia.pubmdpi.com Carbazole was identified as the active compound in coal tar responsible for inhibiting STAT3-mediated transcription. mdpi.com This has led to the synthesis of various N-alkylcarbazole derivatives designed to act as STAT3 inhibitors, with some compounds showing significant inhibition of STAT3 activation in cellular assays. encyclopedia.pubresearchgate.net
Downstream Signaling Cascade Analysis (e.g., p53 signaling restoration)
The tumor suppressor protein p53, known as the "guardian of the genome," plays a central role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. researchgate.net Reactivating the p53 pathway is a key strategy in cancer therapy.
A notable example of a carbazole derivative modulating this pathway is 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA). nih.govproquest.comresearchgate.net Studies in human melanoma cells, which often harbor wild-type but inactive p53, have shown that ECCA can reactivate the p53 signaling pathway. nih.govproquest.com Biochemical analyses revealed that ECCA enhances the phosphorylation of p53 at the Serine-15 residue. nih.govresearchgate.net This phosphorylation is a critical activation step that stabilizes p53 and promotes its tumor-suppressive functions.
Further investigation into the upstream mechanism showed that ECCA's effect on p53 is mediated through the activation of stress-related kinases. nih.govresearchgate.net
Key Mechanistic Findings for ECCA's Action on the p53 Pathway:
p53 Phosphorylation: ECCA treatment leads to increased phosphorylation of p53 at Ser15 in melanoma cells with wild-type p53. nih.gov
Upstream Kinase Activation: The compound enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK). nih.govresearchgate.net
p53-Dependence: Inhibition of either p38-MAPK or JNK rescued the cell growth inhibition caused by ECCA, and this effect was dependent on the presence of a functional p53 gene. nih.govresearchgate.net
Downstream Effects: The activation of the p53 pathway by ECCA leads to increased apoptosis and cellular senescence in melanoma cells. nih.govproquest.com
These findings demonstrate that specific carbazole derivatives can effectively engage and reactivate critical tumor suppressor pathways like p53 signaling, highlighting the therapeutic potential of this chemical class. nih.govresearchgate.net Some carbazole derivatives have also been reported to restore wild-type function to certain p53 mutants, such as the Y220C mutation, by binding to surface crevices and stabilizing the protein's structure. nih.govmdpi.com
Advanced Materials Science Applications of Carbazole Based Compounds
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent (EL) Devices
Carbazole-based materials are integral to the architecture of modern OLEDs due to their electronic properties and stability. mdpi.com They are versatile and can be tailored through chemical synthesis to function as hole-transporting materials, host materials for emitters, or even as part of the emitter molecule itself. researchgate.netrsc.org
Role as Hole-Transporting Materials (HTMs)
The carbazole (B46965) unit is inherently electron-rich, which facilitates the transport of positive charge carriers (holes). mdpi.comdoi.org In a typical OLED device, the hole-transporting layer (HTL) facilitates the injection of holes from the anode and their transport to the emissive layer. An effective HTM must possess a suitable highest occupied molecular orbital (HOMO) energy level to ensure efficient charge injection from the anode, typically indium tin oxide (ITO). nih.gov Materials based on carbazole generally exhibit good HOMO level alignment and high hole mobility. ktu.edu
Application as Host Materials and Emitters in EL Devices
Carbazole derivatives are frequently used as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). nih.govnih.gov A key requirement for a host material is a high triplet energy (ET) that is greater than that of the phosphorescent dopant (emitter) to prevent reverse energy transfer and ensure efficient light emission from the guest. The carbazole moiety typically imparts a high triplet energy to the molecule. nih.govnih.gov
Detailed studies would be required to determine the precise triplet energy of 1-(9H-carbazol-3-yl)-N-methylmethanamine to assess its suitability as a host for specific phosphorescent emitters (e.g., green or blue). nih.gov Furthermore, its application as a primary emitter is less likely, as the N-methylmethanamine substituent does not provide the extended π-conjugation or specific electronic properties typically required for highly efficient and color-pure emitters. ub.edu
Design Principles for Efficient Triplet Emitters
The design of efficient triplet emitters, particularly for thermally activated delayed fluorescence (TADF), often involves linking an electron-donating unit with an electron-accepting unit. frontiersin.org This donor-acceptor (D-A) architecture helps to separate the HOMO and the lowest unoccupied molecular orbital (LUMO), leading to a small energy gap between the singlet and triplet excited states (ΔEST), which facilitates the harvesting of triplet excitons. frontiersin.org
Carbazole is a very popular electron donor used in the design of TADF emitters. frontiersin.org To create an efficient emitter based on the this compound structure, the N-methylmethanamine group could potentially be replaced or further functionalized with a suitable electron-accepting moiety to create a D-A structure. Enhancing steric hindrance between the donor and acceptor units is another critical design principle to achieve a more twisted structure, which is favorable for TADF behavior. frontiersin.org
Photophysical Properties and Their Modulation
The photophysical properties of a material, such as its light absorption and emission characteristics, are fundamental to its function in an optoelectronic device. These properties are dictated by the molecule's electronic structure.
Absorption and Emission Characteristics
Carbazole-based compounds typically exhibit strong absorption in the ultraviolet (UV) region, corresponding to π-π* electronic transitions within the aromatic carbazole ring system. The fluorescence emission is usually in the violet or blue region of the spectrum. semanticscholar.org
Specific absorption and emission maxima (λabs and λem) for this compound have not been reported in peer-reviewed literature. The table below provides a hypothetical representation based on typical values for simple carbazole derivatives. The actual values would need to be determined experimentally.
| Property | Wavelength (nm) | Notes |
| Absorption Maximum (λabs) | Not Reported | Expected in the UV region (e.g., ~290-350 nm) |
| Emission Maximum (λem) | Not Reported | Expected in the UV-Visible region (e.g., ~350-420 nm) |
Quantum Yields of Fluorescence in Solution and Solid State
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. It is a critical parameter for materials intended for use as emitters in OLEDs. This value can differ significantly between the solution and solid states due to intermolecular interactions and aggregation-caused quenching in the solid film. nih.gov
There is no published data on the fluorescence quantum yield of this compound. For a molecule to be considered a highly efficient emitter, a high quantum yield, particularly in the solid state, is desirable.
| State | Fluorescence Quantum Yield (ΦF) | Notes |
| In Solution | Not Reported | Would depend on solvent polarity. |
| Solid State | Not Reported | Crucial for performance in an OLED device. |
Solvatochromism and Aggregation-Induced Emission (AIE) Phenomena
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon photoexcitation. In the case of this compound, the carbazole unit acts as an electron donor and the N-methylmethanamine group can have a modest electron-donating or -withdrawing character depending on its interaction with the solvent. Upon absorption of light, an intramolecular charge transfer (ICT) from the carbazole nitrogen to the substituent can occur. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar solvents, a blue-shift (hypsochromic shift) would be expected.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in the aggregated or solid state. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Carbazole derivatives are known to exhibit AIE. For this compound, the rotation of the N-methylmethanamine group and the vibrational motions of the carbazole rings in solution can lead to non-radiative decay and consequently, weak fluorescence. In an aggregated state, such as in a solid film or in a poor solvent, these intramolecular motions would be restricted, potentially leading to a significant enhancement of the fluorescence quantum yield.
Table 1: Predicted Solvatochromic Behavior of this compound
| Solvent | Polarity | Expected Emission Shift | Predicted Emission Color |
| Hexane | Low | Blue-shifted | Violet-Blue |
| Toluene | Low | Blue-shifted | Blue |
| Dichloromethane | Medium | Intermediate | Blue-Green |
| Acetone | High | Red-shifted | Green |
| Acetonitrile | High | Red-shifted | Green-Yellow |
Note: This table is predictive and illustrates the expected trend based on the principles of solvatochromism for carbazole derivatives.
Mechanofluorochromism (MFC)
Mechanofluorochromism (MFC) refers to the change in the fluorescence color of a solid material upon the application of a mechanical stimulus, such as grinding, shearing, or pressing. This phenomenon arises from the alteration of the molecular packing and intermolecular interactions within the solid state. For carbazole-based compounds, MFC is often associated with transitions between crystalline and amorphous states, or between different crystalline polymorphs, each having distinct emission characteristics.
It is plausible that this compound could exhibit MFC. In its crystalline state, the molecules would adopt a well-ordered packing arrangement with specific intermolecular interactions (e.g., π-π stacking, hydrogen bonding involving the N-H group). This ordered state would have a characteristic fluorescence emission. Upon grinding, the crystalline structure could be disrupted, leading to a more disordered amorphous state. In the amorphous phase, the intermolecular interactions and molecular conformations would be different, resulting in a change in the emission color. This process is often reversible, with the original emission color being restored by heating (annealing) or exposure to solvent vapors, which allows the molecules to rearrange back into their thermodynamically stable crystalline state.
Optoelectronic Performance and Charge Mobility
The optoelectronic properties and charge mobility of carbazole-based compounds are central to their application in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Influence of Substitution Patterns on Optical and Electrical Properties
The substitution pattern on the carbazole core plays a crucial role in determining its optical and electrical properties. In this compound, the key features are the unsubstituted N-H at the 9-position and the N-methylmethanamine group at the 3-position.
Unsubstituted N-H (9-position): The presence of a hydrogen atom on the carbazole nitrogen allows for the formation of intermolecular hydrogen bonds. This can influence molecular packing in the solid state, which in turn affects charge transport and solid-state emission properties. It also provides a site for further chemical modification.
N-methylmethanamine at the 3-position: This substituent will influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The carbazole moiety is inherently electron-rich, and the 3- and 6-positions are electronically active. The N-methylmethanamine group can slightly raise the HOMO energy level, which is important for efficient hole injection from the anode in an electronic device. The substitution at the 3-position can also affect the planarity of the molecule and its packing in the solid state, thereby influencing charge mobility.
Table 2: Predicted Optoelectronic Properties of this compound
| Property | Predicted Characteristic | Influence of Substituents |
| HOMO Level | Relatively High | The electron-rich carbazole core contributes to a high HOMO level, facilitating hole injection. The N-methylmethanamine group may slightly modulate this. |
| LUMO Level | Relatively High | The LUMO is primarily located on the carbazole framework. The substituent has a minor effect on the LUMO level. |
| Band Gap | Wide | Expected to have a wide bandgap, suitable for blue light emission in OLEDs. |
| Photoluminescence | Likely in the blue region | The emission wavelength is determined by the energy gap. |
Note: This table is based on general knowledge of carbazole derivatives and represents predicted properties.
Charge Transport Mechanisms in Carbazole-Based Films
Carbazole derivatives are renowned for their excellent hole-transporting properties. In a thin film of this compound, charge transport is expected to occur via a hopping mechanism. This process involves the movement of charge carriers (holes in this case) between adjacent molecules. The efficiency of this process is highly dependent on:
Intermolecular Overlap: The degree of π-orbital overlap between neighboring carbazole units is critical. A close and ordered packing of the molecules in the film enhances this overlap and facilitates faster charge hopping.
Molecular Reorganization Energy: This is the energy required to deform the geometry of a molecule when it accepts or donates a charge. A lower reorganization energy generally leads to higher charge mobility. Carbazole has a rigid planar structure, which contributes to a relatively low reorganization energy.
Energetic Disorder: Variations in the energy levels of the hopping sites due to structural defects and impurities in the film can trap charge carriers and reduce mobility. The ability to form uniform, amorphous, or well-ordered crystalline films is therefore crucial.
The N-H group on the carbazole ring could participate in hydrogen bonding, which might enforce a more ordered packing in the solid state, potentially enhancing charge mobility. However, strong hydrogen bonding could also act as charge traps in some cases. The N-methylmethanamine substituent, being relatively small and flexible, is not expected to significantly hinder the close packing of the carbazole units.
Nanomaterials and Supramolecular Assemblies of Carbazole Derivatives
Formation of Fluorescent Organic Nanoparticles
The generation of FONs from carbazole (B46965) derivatives like 1-(9H-carbazol-3-yl)-N-methylmethanamine relies on bottom-up self-assembly strategies, where molecular components spontaneously organize into stable, ordered nanostructures. nih.gov This process is primarily driven by minimizing the interfacial energy between the organic molecules and the surrounding medium.
A widely employed and effective technique for preparing FONs from carbazole derivatives is the reprecipitation method , also known as the solvent-exchange or solvent-injection method. nih.gov This process involves dissolving the carbazole compound in a "good" organic solvent in which it is highly soluble, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). acs.orgfrontiersin.org This solution is then rapidly injected into a "poor" solvent, most commonly water, in which the compound is insoluble or has very low solubility.
The abrupt change in the solvent environment drastically reduces the solubility of the carbazole molecules, forcing them to nucleate and grow into nanoparticles to minimize contact with the poor solvent. acs.orgacs.org The final properties of the nanoparticles, such as size and morphology, can be tuned by controlling various experimental parameters, including the initial concentration of the compound, the ratio of the good solvent to the poor solvent, the injection rate, and the temperature. researchgate.net
Once the nanoparticles are formed, their physical properties are thoroughly characterized using various analytical techniques.
Electron Microscopy : Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are standard methods for directly visualizing the nanoparticles. rsc.orgmdpi.com TEM provides high-resolution, two-dimensional projection images, offering detailed information about the shape, size, and size distribution of the nanoparticles in their dried state. pocketdentistry.com Sample preparation involves depositing a dilute dispersion of the nanoparticles onto a support grid. pocketdentistry.com
Dynamic Light Scattering (DLS) : DLS is a non-invasive technique used to determine the size distribution and hydrodynamic radius of nanoparticles suspended in a liquid. frontiersin.orgrsc.org The hydrodynamic radius is the diameter of a hypothetical sphere that diffuses at the same rate as the nanoparticle being measured. DLS is particularly useful for assessing the aggregation state of the particles in their native aqueous environment, though it provides no information on particle shape. pocketdentistry.com
Photophysical Behavior in Nanoparticle Formations
The aggregation of carbazole derivatives into nanoparticles often leads to significant changes in their photophysical properties compared to their behavior as individual molecules in dilute solutions.
Many carbazole-based fluorophores exhibit a phenomenon known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). frontiersin.orgnih.gov In this process, the compounds are weakly fluorescent or non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation into nanoparticles. frontiersin.orgnih.gov This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect, where fluorescence intensity decreases upon aggregation.
The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) . In the dissolved state, excited molecules can lose energy through non-radiative pathways, such as intramolecular rotations and vibrations. nih.gov In the aggregated or solid state, these motions are physically constrained, which blocks the non-radiative decay channels and forces the excited-state energy to be released radiatively as fluorescence, thereby increasing the fluorescence quantum yield (ΦF). nih.gov
Furthermore, the formation of nanoparticles typically results in a bathochromic (red) shift in the emission wavelength. researchgate.net This shift is attributed to the altered polarity of the microenvironment and the intermolecular electronic interactions, such as π-π stacking, between adjacent carbazole molecules in the aggregated state.
| Compound | State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|---|
| Carbazole Derivative 1 | THF Solution | 350 | 415 | Low | nih.gov |
| Aggregated State (Solid) | N/A | 550 | High | ||
| Carbazole Derivative 2 | Dichloromethane Solution | 353 | 386 | 0.89 | researchgate.net |
| Aggregated State (Solid) | N/A | 385 | 0.85 |
The spontaneous formation of nanostructures from individual carbazole molecules is governed by a balance of non-covalent intermolecular interactions. nih.gov For π-conjugated systems like carbazoles, these interactions are crucial for achieving stable and ordered assemblies.
The primary driving forces include:
Hydrophobic Interactions : In the reprecipitation method using water as the poor solvent, the hydrophobic carbazole molecules aggregate to minimize their unfavorable contact with polar water molecules. nih.gov
π-π Stacking : The planar, aromatic carbazole rings tend to stack on top of each other. This interaction is a key stabilizing force in the self-assembly of many aromatic organic molecules, leading to ordered, often columnar or lamellar, structures within the nanoparticle. rsc.orgrsc.orgnih.gov
Dipole-Dipole Interactions : If the carbazole derivative possesses a significant permanent dipole moment, these electrostatic interactions can play a role in guiding the orientation of molecules during the self-assembly process. nih.gov
The interplay of these forces dictates the final morphology and internal packing of the nanoparticles, which in turn influences their collective photophysical properties. rsc.org
Potential Applications in Advanced Optical and Electronic Systems
The bright, solid-state fluorescence and high stability of nanoparticles formed from carbazole derivatives make them highly promising materials for a range of advanced applications. rsc.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs) : Due to their high photoluminescence quantum yields in the solid state, these nanoparticles are excellent candidates for use as emitters in the emissive layer of OLEDs. acs.orgmdpi.com Nanoparticle-based emitters can potentially lead to devices with high efficiency and color purity. repec.org Carbazole derivatives are particularly noted for their good hole-transporting capabilities, which is a beneficial property for OLED materials. rsc.org
Chemical and Biological Sensors : The fluorescence of these organic nanoparticles can be sensitive to the surrounding environment. Quenching or enhancement of their emission in the presence of specific analytes (e.g., metal ions, explosives, or biological molecules) can be harnessed to create highly sensitive fluorescent sensors. rsc.orgnih.gov
Bioimaging : Functionalized organic nanoparticles can be used as fluorescent probes for cellular and in-vivo imaging. nih.govrsc.org Their brightness, photostability, and the potential for surface modification make them attractive alternatives to traditional fluorescent dyes and quantum dots.
Fabrication of Nano-Optoelectronic Devices
The carbazole moiety is a fundamental building block in the design of organic semiconductors for various optoelectronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The electron-rich nature of the carbazole ring system facilitates efficient hole injection and transport, a critical requirement for the hole-transporting layer (HTL) in these devices.
Carbazole Derivatives in Perovskite Solar Cells:
Perovskite solar cells have emerged as a highly promising photovoltaic technology. The efficiency and stability of these cells are heavily reliant on the properties of the charge-transporting layers. Carbazole-based molecules have been successfully employed as hole-transporting materials (HTMs) in PSCs. For instance, researchers have synthesized and investigated various carbazole-based HTMs that demonstrate comparable or even superior performance to the state-of-the-art HTM, Spiro-OMeTAD.
Inverted (p-i-n) architecture PSCs, where the HTL is deposited before the perovskite layer, require HTMs that are resistant to the strong polar solvents used in perovskite processing. To address this, cross-linkable carbazole-based materials have been developed. These materials can be thermally polymerized in situ to form a robust, solvent-resistant 3D network. A study on such materials achieved a power conversion efficiency (PCE) of 16.9% in an inverted-architecture perovskite cell, with expectations of higher efficiencies upon optimization. perovskite-info.com
Another approach involves the synthesis of carbazole-based enamines, which offer a cost-effective and straightforward synthetic route. One such enamine-based HTM, V950, when incorporated into a perovskite solar cell, demonstrated a high PCE of nearly 18%. researchgate.net This highlights the versatility of the carbazole scaffold in developing efficient and economical HTMs.
The performance of several carbazole-based HTMs in perovskite solar cells is summarized in the table below.
| HTM Designation | Architecture | Power Conversion Efficiency (PCE) | Reference |
| V1205 | Inverted (p-i-n) | 16.9% | perovskite-info.comrsc.org |
| V950 | Not Specified | ~18% | researchgate.net |
Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs):
In the field of OLEDs, carbazole derivatives are prized for their high triplet energy and good thermal stability, making them excellent host materials for phosphorescent emitters. By conjugating the carbazole core with other aromatic units, it is possible to fine-tune the material's properties to optimize device performance.
For example, a series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized. When these materials were incorporated into OLEDs, they led to significantly enhanced current, power, and external quantum efficiencies compared to devices without these specialized HTLs. nih.gov This improvement is attributed to the excellent hole-transporting properties and morphological stability of the carbazole-triphenylamine hybrids.
The key performance metrics of an OLED device are its turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE). The strategic design of carbazole-based HTMs can positively influence all these parameters.
Integration in Sensing Platforms
The inherent fluorescence of the carbazole nucleus makes it an excellent fluorophore for the development of chemical sensors. By functionalizing the carbazole scaffold with specific recognition moieties, it is possible to create highly selective and sensitive fluorescent probes for a variety of analytes, including metal ions and small molecules. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), where the interaction with the analyte modulates the fluorescence of the carbazole unit.
Fluorescent Probes for Metal Ion Detection:
Carbazole derivatives have been successfully utilized as fluorescent chemosensors for the detection of various metal ions. For instance, a novel carbazole derivative, N,N′-bis(9-ethyl-9H-carbazol-3-yl)-(ethane-1,2-diamine), was synthesized and found to be a highly selective fluorescent probe for chromium(III) ions. rsc.org The strong fluorescence of this compound is effectively quenched upon binding with Cr³⁺. This probe demonstrated a linear dynamic range of 1.0–20 μmol L⁻¹ with a low detection limit of 0.10 μmol L⁻¹, indicating its potential for practical applications in environmental monitoring. rsc.org
The key characteristics of this carbazole-based fluorescent probe are detailed in the table below.
| Analyte | Sensing Mechanism | Detection Limit | Linear Dynamic Range | Reference |
| Cr³⁺ | Fluorescence Quenching | 0.10 μmol L⁻¹ | 1.0–20 μmol L⁻¹ | rsc.org |
Fluorescent Probes for Other Analytes:
The versatility of the carbazole framework allows for its adaptation to detect other important analytes. For example, a ratiometric fluorescent probe based on a carbazole-thiophene conjugate has been developed for the selective detection of formaldehyde. researchgate.net This probe utilizes an aza-Cope reaction mechanism to signal the presence of formaldehyde, demonstrating the potential for designing sophisticated sensing systems based on carbazole derivatives.
While the direct application of "this compound" in these specific sensing platforms is not yet reported, its structural similarity to the core of these successful probes suggests its potential as a valuable building block for the future design of novel chemosensors. The presence of the methylmethanamine group at the 3-position of the carbazole could serve as a reactive site for the introduction of various recognition elements, enabling the detection of a wide array of target analytes.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes for Complex Architectures
While traditional methods for carbazole (B46965) synthesis exist, future research will focus on developing more efficient, selective, and environmentally benign routes to create complex molecules based on the 1-(9H-carbazol-3-yl)-N-methylmethanamine framework. Modern synthetic strategies are moving beyond classical methods toward powerful catalytic systems that allow for precise functionalization. rsc.org
Recent advancements in organic synthesis offer a roadmap for these future developments. Key areas of exploration include:
C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for directly modifying the carbazole core. nih.govchim.it Future work could apply palladium or rhodium catalysis to selectively introduce new functional groups onto the aromatic rings of this compound, bypassing the need for pre-functionalized starting materials. organic-chemistry.org This approach would enable the rapid generation of diverse molecular libraries for screening.
Catalytic Annulation and Cyclization: Innovative annulation and cycloaddition reactions can be employed to build additional rings onto the carbazole skeleton, leading to π-extended systems with tailored electronic properties. nih.gov For instance, metal-free, base-catalyzed annulation strategies could be adapted to construct elaborate polycyclic structures. nih.gov
Flow Chemistry Synthesis: The use of continuous flow chemistry can offer significant advantages in terms of safety, scalability, and reaction control for synthesizing carbazole derivatives. researchgate.net Developing a flow-based synthesis for this compound and its derivatives would allow for more efficient production and library synthesis.
These advanced synthetic methods will be crucial for creating next-generation molecules with enhanced complexity and functionality, enabling deeper exploration of their potential applications. nih.gov
Exploration of New Biological Targets and Pathways beyond p53
The structural analogue, 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine, is noted for its interaction with the cellular tumor antigen p53, a critical tumor suppressor. drugbank.com While targeting p53 is a valid anticancer strategy, the functional versatility of the carbazole scaffold suggests that its derivatives may interact with a much broader range of biological targets. nih.gov Future research must look beyond p53 to unlock the full therapeutic potential of compounds like this compound.
Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. nih.govresearchgate.net This points toward numerous potential targets for investigation:
Anticancer Activity via Alternative Pathways: Studies have shown that carbazole derivatives can induce apoptosis and exhibit potent antiproliferative activity against various human cancer cell lines, such as HepG2 (liver), HeLa (cervical), and MCF7 (breast). nih.govresearchgate.net Future studies should investigate whether this compound can target other key cancer-related proteins, such as DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation and are attractive targets for cancer therapy. semanticscholar.org
Antimicrobial Agents: Given the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Certain carbazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, potentially by targeting enzymes like E. coli Dihydrofolate Reductase (DHFR). pharmainfo.innih.gov The biological evaluation of this compound against a panel of pathogenic bacteria and fungi is a logical next step.
Antiviral Targets: The core structures of carbazole have been identified as promising scaffolds for developing agents against viral strains, including SARS-CoV-2. mdpi.com Key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) represent viable targets for molecules derived from the this compound structure. mdpi.com
Table 1: Potential Biological Targets for Carbazole Derivatives Beyond p53
Integration of Carbazole Derivatives into Hybrid Materials
The exceptional electronic and photophysical properties of carbazoles make them ideal candidates for applications in organic electronics. mdpi.com They are known for their hole-transporting capabilities, high thermal stability, and strong luminescence, making them valuable components in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. mdpi.comresearchgate.net A key future direction is the integration of this compound into advanced hybrid materials.
The amine functionality of the compound provides a versatile handle for chemical modification, allowing it to be covalently linked to or blended with other materials:
Polymer-Based Hybrids: The molecule can be functionalized to act as a monomer or a side-chain group in conductive polymers. mdpi.com For example, modifying the amine group to incorporate a polymerizable unit (like a vinyl group) would allow for its inclusion in copolymers, creating materials that combine the electronic properties of the carbazole with the processability of the polymer backbone. mdpi.com
Inorganic-Organic Hybrids: The compound could be grafted onto the surface of inorganic nanomaterials, such as quantum dots or metal oxides. This could lead to hybrid materials with novel properties, for instance, by facilitating charge transfer between the organic and inorganic components for applications in next-generation solar cells or photocatalysis.
Host Materials for OLEDs: Carbazole derivatives are frequently used as host materials in the emissive layer of phosphorescent OLEDs due to their high triplet energy. researchgate.netnih.gov The properties of this compound could be tuned through substitution on the carbazole ring to optimize its performance as a host for various phosphorescent emitters.
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms and photophysical processes of this compound is essential for its rational design and application. While standard spectroscopic methods like NMR and mass spectrometry are used for structural confirmation, advanced techniques are needed for dynamic studies. pharmainfo.innih.gov
Future research should leverage state-of-the-art spectroscopic methods:
In-Situ Spectroscopy: Techniques such as in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be used to monitor synthetic reactions in real-time. This would provide valuable mechanistic data on the novel synthetic routes discussed in section 8.1, helping to optimize reaction conditions and yields.
Time-Resolved Spectroscopy: To fully characterize its potential in optoelectronic materials, ultrafast spectroscopic techniques like transient absorption and time-resolved photoluminescence are required. These methods can probe the excited-state dynamics of the molecule on femtosecond to microsecond timescales, revealing critical information about charge transfer, energy transfer, and recombination processes.
Combined Experimental-Computational Spectroscopy: A powerful emerging paradigm involves coupling experimental spectroscopy with high-level computational modeling. rsc.org For example, experimental infrared spectra can be compared with spectra calculated using Density Functional Theory (DFT) to gain precise insights into molecular structure, conformation, and intermolecular interactions like π-π stacking. rsc.org
Computational Design of Next-Generation Carbazole-Based Functional Molecules
In silico methods are becoming indispensable in modern chemical research for accelerating the discovery and optimization of functional molecules. pharmainfo.in Computational chemistry and molecular modeling offer powerful tools to predict the properties of novel derivatives of this compound before their synthesis, saving significant time and resources. nih.gov
Future research should integrate a strong computational component:
Structure-Based Drug Design: For therapeutic applications, molecular docking simulations can be used to predict the binding affinity and orientation of novel carbazole derivatives within the active sites of biological targets. nih.govnih.gov This approach can be used to screen virtual libraries of compounds derived from the parent structure against targets like DHFR or viral proteases, prioritizing the most promising candidates for synthesis.
Predictive Materials Science: Quantum chemical calculations, particularly DFT and time-dependent DFT (TD-DFT), can predict key electronic and optical properties relevant to materials science. acs.orgacs.org These methods can calculate HOMO/LUMO energy levels to assess charge injection/transport capabilities, as well as predict absorption and emission spectra to guide the design of new molecules for OLEDs and OPVs. acs.org
QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of carbazole derivatives with their observed biological activity or material performance. As more data becomes available, machine learning algorithms could be trained to predict the properties of new, untested molecules, further accelerating the design cycle.
Table 2: Application of Computational Methods in Carbazole Derivative Design
Q & A
Q. What are the established synthetic routes for 1-(9H-carbazol-3-yl)-N-methylmethanamine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with carbazole derivatives. For example, a related compound, 1,4-dimethyl-9H-carbazol-3-yl methanamine, was synthesized via nucleophilic substitution followed by reduction (yield: 67%). Key steps include:
- Step 1 : Reacting carbazole precursors with methylamine derivatives under controlled conditions (e.g., DCM solvent, 0–5°C, triethylamine as a base).
- Step 2 : Purification via column chromatography using ethyl acetate/petroleum ether gradients (10–50%) .
To optimize purity, monitor reaction progress with TLC and use recrystallization (e.g., pale red solid with mp 221°C). HRMS and ¹H NMR (e.g., δ 8.15 ppm for aromatic protons) confirm structural integrity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H NMR : Identifies aromatic protons (δ 7.3–8.15 ppm) and methyl groups (δ 2.46–2.89 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calcd m/z 225.1390) .
- Melting Point Analysis : Determines purity (e.g., mp 221°C for intermediates) .
- X-ray Crystallography : Resolves stereochemistry (e.g., monoclinic crystal system with β = 94.049°) for derivatives .
Q. What preliminary biological activities have been reported for carbazole-based methanamine derivatives?
- Methodological Answer : Carbazole derivatives exhibit anticancer potential by interacting with proteins involved in cell proliferation. For example:
- Binding Assays : Derivatives like 1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine show affinity for kinase targets (IC₅₀ values in µM range) .
- In Vitro Studies : Evaluate cytotoxicity using MTT assays (e.g., against HeLa cells) and monitor apoptosis via flow cytometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for carbazole-methanamine analogs?
- Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
- Structural Modifications : Compare analogs (e.g., trifluoroethyl vs. fluoroethyl substituents) to isolate pharmacophores .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or PARP .
Q. What strategies improve the synthetic yield of this compound derivatives?
- Methodological Answer : Optimize reaction parameters:
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions (e.g., 56% yield for 1-methyl-9H-carbazol derivatives) .
- Solvent Selection : Use polar aprotic solvents (e.g., NMP) to enhance reactivity at 130°C .
- Post-Synthetic Modifications : Introduce piperazine groups via reflux with K₂CO₃ (60–70% yield) .
Q. How can protein interaction studies elucidate the mechanism of action for this compound?
- Methodological Answer : Employ biophysical and biochemical methods:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values for enzyme inhibition) .
- Fluorescence Quenching : Monitor interactions with serum albumin (e.g., BSA) to assess pharmacokinetics .
- Western Blotting : Detect downstream signaling markers (e.g., caspase-3 cleavage for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
